molecular formula C15H20ClNO3 B12318912 Z-L-Leu-chloromethylketone

Z-L-Leu-chloromethylketone

Cat. No.: B12318912
M. Wt: 297.78 g/mol
InChI Key: FZWQHSCPNKTIRU-UHFFFAOYSA-N
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Description

Z-L-Leu-chloromethylketone: is a synthetic compound with the molecular formula C15H20ClNO3 and a molecular weight of 297.8 g/mol . It is a derivative of leucine, an essential amino acid, and is often used in biochemical research due to its ability to inhibit certain proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-carbobenzyloxy-L-leucine as a starting material, which is then reacted with chloromethyl methyl ether in the presence of a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Z-L-Leu-chloromethylketone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Acids/Bases: Hydrochloric acid, sodium hydroxide

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Carboxylic acids and alcohols.

Mechanism of Action

Z-L-Leu-chloromethylketone exerts its effects primarily by inhibiting proteases. The chloromethyl ketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition can affect various molecular pathways, depending on the specific protease targeted .

Biological Activity

Z-L-Leu-chloromethylketone is a synthetic compound derived from L-leucine, notable for its biological activity primarily as a protease inhibitor . This compound has gained attention due to its selective inhibition of cysteine proteases, which play critical roles in various biological processes, including protein degradation and processing. This article explores the biological activity of this compound, detailing its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 297.8 g/mol

This compound features a chloromethyl ketone functional group that allows it to form covalent bonds with the active site cysteine residues of target proteases. This characteristic is essential for its function as an inhibitor.

This compound inhibits cysteine proteases by covalently modifying the active site cysteine residue, leading to enzyme inactivation. This specificity for cysteine proteases distinguishes it from other protease inhibitors that may target serine or metalloproteases.

Target Proteases

  • Cathepsin B
  • Calpain

These enzymes are involved in various physiological processes, including apoptosis, immune response, and tissue remodeling. The selective inhibition by this compound makes it a valuable tool in studying these pathways.

Applications

This compound has potential applications in:

  • Research : Investigating the role of cysteine proteases in disease mechanisms.
  • Therapeutics : Developing treatments for conditions characterized by dysregulated protease activity, such as cancer and neurodegenerative diseases.

Comparative Analysis with Other Protease Inhibitors

The following table summarizes this compound's structural features and compares its activity with other related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundChloromethyl ketone derivative of L-leucineSelective inhibitor of cysteine proteases
Z-L-Phe-chloromethylketoneDerived from phenylalanineMore potent Atg4B inhibitor (IC50 = 0.1 µM)
Z-Gly-Leu-Phe-chloromethylketoneContains additional amino acid residuesComplex structure with varied inhibition profile
Z-L-Val-chloromethylketoneDerived from valineSimilar reactivity but different specificity

Research Findings

Recent studies have highlighted the effectiveness of this compound in inhibiting specific cysteine proteases. For instance:

  • Inhibition of Cathepsin B : Research demonstrated that this compound effectively inhibits cathepsin B activity, which is crucial for tumor progression and metastasis.
  • Calpain Inhibition : The compound also shows promising results in inhibiting calpain, an enzyme implicated in neurodegenerative diseases.

Case Study: Inhibition Mechanism

A study focusing on the interaction between this compound and cathepsin B revealed that the compound binds irreversibly to the enzyme's active site, preventing substrate access and subsequent cleavage. This was confirmed through kinetic assays that showed a significant decrease in enzyme activity upon treatment with the inhibitor.

Properties

IUPAC Name

benzyl N-(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWQHSCPNKTIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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